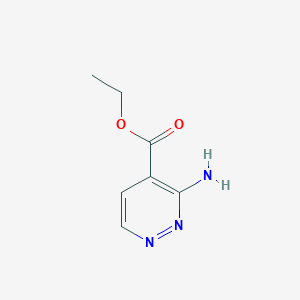

Ethyl 3-aminopyridazine-4-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 3-aminopyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSPBHZJUQSYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70739335 | |

| Record name | Ethyl 3-aminopyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716325-02-9 | |

| Record name | Ethyl 3-aminopyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Ethyl 3-aminopyrazole-4-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-aminopyrazole-4-carboxylate

Abstract: Ethyl 3-aminopyrazole-4-carboxylate is a pivotal heterocyclic building block, extensively utilized in the synthesis of novel therapeutic agents and advanced materials. Its unique arrangement of a pyrazole core, an amino group, and an ethyl carboxylate moiety imparts a rich chemical profile that is crucial for its application in drug discovery and materials science. This guide provides a comprehensive examination of its core physicochemical properties, spectroscopic profile, and chemical behavior. We delve into the structural nuances, including tautomerism, and present validated experimental methodologies for its characterization, offering researchers, scientists, and drug development professionals a definitive resource for understanding and utilizing this versatile compound.

Chemical Identity and Structure

Ethyl 3-aminopyrazole-4-carboxylate is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic placement of the amino and carboxylate groups makes it a highly valuable intermediate for constructing more complex molecular architectures.[1]

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source(s) |

| CAS Number | 6994-25-8 | [1][2][3] |

| Molecular Formula | C₆H₉N₃O₂ | [1][2][3] |

| Molecular Weight | 155.15 g/mol | [3][4] |

| IUPAC Name | ethyl 3-amino-1H-pyrazole-4-carboxylate | [2][4] |

| Common Synonyms | 3-Amino-4-carbethoxypyrazole, 3-Amino-1H-pyrazole-4-carboxylic acid ethyl ester | [1][3][5] |

| InChI Key | YPXGHKWOJXQLQU-UHFFFAOYSA-N | [2][3][6] |

| SMILES | CCOC(=O)C1=C(N)NN=C1 | [2][3] |

Molecular Structure

The molecule's structure is foundational to its properties. The pyrazole ring provides a stable, aromatic core, while the functional groups offer sites for chemical modification.

Caption: 2D Structure of Ethyl 3-amino-1H-pyrazole-4-carboxylate.

Annular Tautomerism

A critical structural feature of N-unsubstituted pyrazoles is annular prototropic tautomerism. Ethyl 3-aminopyrazole-4-carboxylate exists as a dynamic equilibrium between two tautomeric forms: the 3-amino-1H and the 5-amino-1H isomers. This equilibrium is influenced by the solvent, temperature, and pH. While the amino tautomers are overwhelmingly favored over imino forms, the position of the annular proton (on N1 or N2) dictates which nitrogen is "pyrrole-like" (NH) and which is "pyridine-like" (N). This has significant implications for its reactivity, particularly in N-alkylation reactions. Studies on related 3(5)-aminopyrazoles show that the equilibrium can be slow on the NMR timescale in certain solvents, allowing for the observation of distinct signals for each tautomer.[7][8]

Caption: Annular tautomerism in Ethyl 3-aminopyrazole-4-carboxylate.

Physicochemical Properties

The physical properties of the compound are essential for its handling, formulation, and application in various experimental settings.

Table 2: Summary of Physicochemical Properties

| Property | Value | Experimental Context / Notes | Source(s) |

| Appearance | White to pale yellow crystalline powder | Visual inspection at ambient temperature. | [1][2] |

| Melting Point | 102 - 109 °C | A range is often reported due to impurities or polymorphic forms. Lit. value 105-107 °C. | [1][2][3] |

| Boiling Point | 349.2 °C (at 760 mmHg) | Predicted value; decomposition may occur at this temperature. | [5] |

| Solubility | Soluble in ethanol, ether, chloroform | Generally soluble in polar organic solvents. | [5] |

| Density | 1.318 g/cm³ | Predicted value. | [5] |

| pKa (Acidity) | ~14-15 (N1-H) | Estimated based on pyrazole (pKa ~14.2) and 3-aminopyrazole (predicted pKa ~15.3). The N-H proton is weakly acidic. | [2][4] |

| pKa (Basicity) | ~1.5-2.5 (N2) | Estimated based on pyrazole (pKa of conjugate acid ~2.5). The pyridine-like N2 is weakly basic. The amino group also contributes to basicity. | [4][6] |

Acidity and Basicity

The acid-base properties are governed by three key sites:

-

Pyrrole-like N1-H: This proton is weakly acidic, with a pKa estimated to be around 14-15. Deprotonation yields the corresponding pyrazolate anion, which is a potent nucleophile.[4]

-

Pyridine-like N2: The lone pair on the sp²-hybridized N2 atom is available for protonation, making the compound a weak base. The pKa of the conjugate acid is estimated to be in the range of 1.5-2.5.[4][6]

-

Amino Group (-NH₂): The amino group at the C3 position is a weak base and can be protonated under acidic conditions. Its basicity is influenced by the electron-withdrawing nature of the adjacent pyrazole ring.

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the structure and purity of Ethyl 3-aminopyrazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is characterized by signals corresponding to the ethyl group protons (a quartet for -CH₂- and a triplet for -CH₃), a singlet for the C5-H proton of the pyrazole ring, and broad signals for the -NH₂ and N-H protons which may exchange with deuterium in solvents like D₂O. The exact chemical shifts are solvent-dependent.[6][9]

-

¹³C NMR: The spectrum will show distinct signals for the six carbon atoms: two for the ethyl group, one for the carbonyl carbon, and three for the pyrazole ring carbons (C3, C4, and C5).[4]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. Characteristic absorption bands include:

-

N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the amino (-NH₂) and pyrazole N-H groups.[9]

-

C=O stretching: A strong absorption band around 1680-1710 cm⁻¹ for the ester carbonyl group.[9]

-

C=C and C=N stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) is expected at m/z 155, corresponding to the molecular weight of C₆H₉N₃O₂.[4] Fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or other characteristic fragments.

Caption: A typical analytical workflow for compound characterization.

Reactivity and Chemical Stability

Chemical Reactivity

The compound's reactivity is dictated by its three functional components:

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The diazotization of the amino group to form a diazonium salt is a key step in synthesizing various fused heterocyclic systems like pyrazolo[5,1-c][1][2][3]triazines.[9][10]

-

Pyrazole Ring: The ring can undergo electrophilic substitution, typically at the C5 position if the N1 position is protected. The ring nitrogen atoms can be alkylated or acylated.

-

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or can be converted to amides.

Stability Profile

The pyrazole ring is an aromatic system, which confers significant thermodynamic stability. However, the overall stability of the molecule is subject to environmental conditions:

-

pH Stability: The compound is reported to be more stable under acidic conditions but may degrade under strongly alkaline conditions, primarily through the hydrolysis of the ester group.[5]

-

Thermal Stability: The compound is a solid with a melting point above 100 °C, indicating good thermal stability under normal storage conditions.

-

Storage: For long-term integrity, it is recommended to store the compound in a cool, dark place under an inert atmosphere, as it can be sensitive to air and light.[1]

Experimental Protocols: Self-Validating Methodologies

To ensure trustworthiness and reproducibility, the use of robust, self-validating analytical methods is paramount.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a more accurate and reproducible melting point (Tₘ) and enthalpy of fusion (ΔHfus) compared to traditional capillary methods. It measures the heat flow required to raise the sample's temperature, revealing the precise temperature of the phase transition.[3]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of Ethyl 3-aminopyrazole-4-carboxylate into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at 25 °C.

-

Heating Ramp: Heat the sample from 25 °C to 130 °C at a controlled rate of 10 °C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The instrument's software integrates the area under the peak to calculate the heat of fusion (ΔHfus). The sharpness of the peak is an indicator of sample purity.

Protocol: Purity Assessment by Reverse-Phase HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of organic compounds. It separates the main compound from any impurities based on their differential partitioning between a stationary and a mobile phase.

Methodology:

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

-

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Peak identity can be confirmed by comparing the retention time with a certified reference standard.

Conclusion

Ethyl 3-aminopyrazole-4-carboxylate possesses a well-defined set of physicochemical properties that make it a robust and versatile building block in chemical synthesis. Its defined melting point, characteristic spectroscopic signature, and predictable reactivity at its amino and ester functionalities provide a solid foundation for its application. A thorough understanding of its tautomeric nature and stability profile is crucial for designing reaction conditions and ensuring the integrity of resulting products. The validated analytical protocols outlined herein provide the necessary tools for researchers to confidently assess the quality and confirm the identity of this key synthetic intermediate, thereby advancing its application in the development of next-generation pharmaceuticals and functional materials.

References

- 1. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. quora.com [quora.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 8. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Pyrazole-Based Drug Discovery: A Technical Guide to Ethyl 3-aminopyrazole-4-carboxylate

Introduction: The Unassuming Architect of Complex Molecules

In the vast landscape of heterocyclic chemistry, certain molecules stand out not for their inherent biological activity, but for their remarkable versatility as foundational scaffolds. Ethyl 3-aminopyrazole-4-carboxylate (CAS No. 6994-25-8), a seemingly simple pyrazole derivative, is a quintessential example of such a cornerstone. To the seasoned researcher in drug development and medicinal chemistry, this off-white to pale yellow crystalline powder is far more than a mere chemical intermediate; it is a pivotal building block for a diverse array of bioactive compounds.[1][2] Its strategic placement of amino and carboxylate functionalities on the pyrazole ring unlocks a rich tapestry of chemical transformations, paving the way for the synthesis of complex fused heterocyclic systems with significant therapeutic potential.[3][4]

This in-depth technical guide provides a comprehensive overview of Ethyl 3-aminopyrazole-4-carboxylate, moving beyond a simple recitation of facts to offer a deeper understanding of its synthesis, reactivity, and multifaceted applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering researchers to harness the full potential of this invaluable synthetic tool.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is the bedrock of its effective application. Herein, we summarize the key physicochemical and spectroscopic data for Ethyl 3-aminopyrazole-4-carboxylate.

| Property | Value | Source(s) |

| CAS Number | 6994-25-8 | [5] |

| Molecular Formula | C₆H₉N₃O₂ | [5] |

| Molecular Weight | 155.15 g/mol | [5] |

| Appearance | White to cream to pale yellow crystalline powder | [6][7] |

| Melting Point | 102-109 °C | [2][6] |

| Boiling Point | ~279 °C (rough estimate) | [2] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [2][7] |

| pKa | 12.98 ± 0.50 (Predicted) | [2] |

Spectroscopic Characterization:

The structural integrity of Ethyl 3-aminopyrazole-4-carboxylate is unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a triplet and a quartet), the pyrazole ring proton, and the amine protons.[8]

-

¹³C NMR: The carbon NMR spectrum corroborates the presence of the six distinct carbon environments within the molecule.[8]

-

IR Spectroscopy: Infrared spectroscopy reveals key functional groups, including N-H stretching vibrations for the amine and the pyrazole ring, and a strong C=O stretching vibration for the ester.[5][8]

-

Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.[5][8]

Synthesis and Purification: A Robust and Scalable Protocol

The most prevalent and efficient synthesis of Ethyl 3-aminopyrazole-4-carboxylate involves the cyclocondensation of ethyl ethoxymethylenecyanoacetate with hydrazine hydrate.[2][9][10] This method is favored for its use of readily available starting materials and its amenability to scale-up.

Experimental Protocol: Synthesis of Ethyl 3-aminopyrazole-4-carboxylate

Materials:

-

Ethyl ethoxymethylenecyanoacetate

-

Hydrazine hydrate (80% solution)

-

Anhydrous ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.[9]

-

After the addition is complete, stir the mixture for 10 minutes at room temperature.[9]

-

Heat the reaction mixture to reflux and maintain for 4 hours to overnight.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent in vacuo.[9]

-

Extract the residue with ethyl acetate, and wash sequentially with water and brine.[9]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product as a light-yellow solid.[9]

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to pale yellow crystalline solid. For laboratory-scale purification, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can also be employed.

Workflow for Synthesis and Purification

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 5. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-amino-1H-pyrazole-4-carboxylate, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-aminopyrazole-4-carboxylate

Introduction

Ethyl 3-aminopyrazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development.[1] Its pyrazole core is a prevalent scaffold in a multitude of pharmacologically active compounds, attributed to its unique electronic properties and ability to engage in various biological interactions.[2][3] A precise and thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of the spectroscopic data of Ethyl 3-aminopyrazole-4-carboxylate, offering a foundational reference for researchers and scientists in the field.

This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. The interpretation of this data is grounded in fundamental principles and supported by empirical evidence from reputable sources, ensuring a high degree of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Ethyl 3-aminopyrazole-4-carboxylate, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 3-aminopyrazole-4-carboxylate exhibits distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, providing valuable information about their connectivity.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-aminopyrazole-4-carboxylate

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~1.26 | Triplet | 3H | -CH₂CH₃ |

| 2 | ~4.21 | Quartet | 2H | -CH₂ CH₃ |

| 3 | ~5.7 (broad) | Singlet | 2H | -NH₂ |

| 4 | ~7.96 | Singlet | 1H | Pyrazole H-5 |

| 5 | ~12.0 (broad) | Singlet | 1H | Pyrazole NH |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The ethyl ester group gives rise to a characteristic triplet at approximately 1.26 ppm for the methyl protons and a quartet at around 4.21 ppm for the methylene protons.[4] This splitting pattern, a triplet and a quartet, is a classic ethyl group signature arising from the coupling between the adjacent methylene and methyl protons.

The protons of the primary amine (-NH₂) typically appear as a broad singlet around 5.7 ppm. The broadness of this peak is due to quadrupole broadening and chemical exchange with the solvent. The proton on the C-5 of the pyrazole ring appears as a sharp singlet at approximately 7.96 ppm.[4] Its downfield shift is attributed to the deshielding effect of the aromatic pyrazole ring. The pyrazole N-H proton is observed as a very broad singlet at a significantly downfield chemical shift of about 12.0 ppm, which is characteristic of acidic protons involved in hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 3-aminopyrazole-4-carboxylate

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~14.5 | -CH₂CH₃ |

| 2 | ~59.0 | -CH₂ CH₃ |

| 3 | ~95.0 | C-4 |

| 4 | ~138.0 | C-5 |

| 5 | ~155.0 | C-3 |

| 6 | ~164.0 | C =O |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

The ethyl group carbons are observed at approximately 14.5 ppm for the methyl carbon and around 59.0 ppm for the methylene carbon. The pyrazole ring carbons exhibit distinct signals. The C-4 carbon, attached to the carboxylate group, is found at roughly 95.0 ppm. The C-5 carbon appears further downfield at about 138.0 ppm. The C-3 carbon, bonded to the amino group, is observed at approximately 155.0 ppm. The carbonyl carbon of the ester group is the most deshielded, appearing at a chemical shift of about 164.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 3-aminopyrazole-4-carboxylate displays characteristic absorption bands corresponding to its key functional moieties.

Table 3: Key IR Absorption Bands for Ethyl 3-aminopyrazole-4-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3425, 3342 | Strong, Sharp | -NH₂ | N-H Stretch |

| 3170-2990 | Broad | N-H (pyrazole) | N-H Stretch |

| 2980 | Medium | C-H | C-H Stretch (aliphatic) |

| 1718 | Strong, Sharp | C=O (ester) | C=O Stretch |

| 1635 | Strong | C=N, C=C | Ring Stretch |

| 1540 | Medium | N-H | N-H Bend |

| 1250 | Strong | C-O | C-O Stretch (ester) |

Interpretation of the IR Spectrum:

The N-H stretching vibrations of the primary amino group are typically observed as two sharp bands around 3425 and 3342 cm⁻¹.[4] The pyrazole N-H stretch appears as a broad band in the 3170-2990 cm⁻¹ region due to hydrogen bonding.[4] The aliphatic C-H stretching of the ethyl group is visible around 2980 cm⁻¹. A very strong and sharp absorption band at approximately 1718 cm⁻¹ is characteristic of the C=O stretching of the ester group.[4] The C=N and C=C stretching vibrations of the pyrazole ring are observed around 1635 cm⁻¹. The N-H bending vibration of the amino group appears near 1540 cm⁻¹. The C-O stretching of the ester group gives a strong band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 3-aminopyrazole-4-carboxylate, the molecular ion peak and characteristic fragment ions can be observed.

Table 4: Mass Spectrometry Data for Ethyl 3-aminopyrazole-4-carboxylate

| m/z | Relative Intensity (%) | Assignment |

| 155 | High | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M - OCH₂CH₃]⁺ |

| 109 | Moderate | [M - CH₃CH₂O]⁺ |

| 82 | Moderate | [M - COOCH₂CH₃]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 155, which corresponds to the molecular weight of Ethyl 3-aminopyrazole-4-carboxylate (C₆H₉N₃O₂).[5][6] Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. The peak at m/z 110 can be attributed to the loss of an ethoxy radical, while the peak at m/z 109 corresponds to the loss of an ethoxy group.[5] The fragment at m/z 82 likely results from the loss of the entire ethyl carboxylate group.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 3-aminopyrazole-4-carboxylate in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]

-

Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer.[7]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Use a spectral width of about 220 ppm and a relaxation delay of 2-5 seconds.[7]

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualizations

Key Functional Groups and IR Correlations

Caption: Correlation of key functional groups in Ethyl 3-aminopyrazole-4-carboxylate with their characteristic IR absorption frequencies.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed major fragmentation pathways for Ethyl 3-aminopyrazole-4-carboxylate under electron ionization.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of Ethyl 3-aminopyrazole-4-carboxylate. The detailed interpretation of NMR, IR, and MS data, coupled with standardized experimental protocols, serves as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound. Adherence to these analytical principles ensures the structural integrity of the molecule, a critical aspect of reproducible and reliable scientific research, particularly in the context of drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-4-carbethoxypyrazole [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Crystal Structure of Ethyl 3-aminopyrazole-4-carboxylate: From Synthesis to Supramolecular Architecture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminopyrazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor to a wide array of pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2][3] Its utility is profoundly influenced by its three-dimensional structure and the intermolecular interactions it can form. This guide provides an in-depth analysis of the single-crystal X-ray structure of Ethyl 3-aminopyrazole-4-carboxylate, detailing the experimental workflow for its determination and exploring the supramolecular architecture governed by a robust network of hydrogen bonds. Understanding this crystal structure offers critical insights into the compound's physicochemical properties, informing its application in rational drug design and materials science.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is recurrently found in successful drugs targeting a range of biological targets.[1][4] Pyrazole-containing drugs like Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and various kinase inhibitors for cancer therapy underscore the scaffold's versatility and metabolic stability.[1][4]

Ethyl 3-aminopyrazole-4-carboxylate (EAPC) is a particularly valuable derivative. The presence of three key functional groups—an amino group (a hydrogen bond donor), a pyrazole ring (with both hydrogen bond donor and acceptor capabilities), and an ethyl carboxylate group (a hydrogen bond acceptor)—makes it an exceptionally versatile synthon for creating complex molecules with specific, predictable intermolecular interactions.[5][6] Determining its precise solid-state structure is therefore not merely an academic exercise; it is fundamental to predicting how it will behave in more complex systems, from co-crystallization with active pharmaceutical ingredients (APIs) to its role as a pharmacophore interacting with a protein binding site.

Methodology: Crystal Structure Determination

The elucidation of EAPC's crystal structure is achieved through single-crystal X-ray diffraction (SCXRD), the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] The overall process is a multi-stage workflow that demands precision at every step, from material synthesis to computational refinement.

Experimental Workflow Diagram

Caption: Workflow for EAPC Crystal Structure Determination.

Synthesis and Crystallization Protocol

Rationale: The quality of the final crystal structure is entirely dependent on the quality of the initial crystal. The goal of this phase is to synthesize pure EAPC and then coax the molecules to self-assemble into a highly ordered, single crystal lattice, free of significant defects.[8]

-

Step 1: Synthesis. EAPC is commonly synthesized via the condensation of a hydrazine source with a β-ketonitrile derivative.[5] One established route involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate.

-

Step 2: Purification. The crude product from the synthesis is purified by recrystallization from a suitable solvent, such as ethanol, to remove impurities that could disrupt the crystal lattice.

-

Step 3: Growing Diffraction-Quality Crystals. The slow evaporation technique is a reliable method for growing high-quality crystals.

-

a. Dissolve the purified EAPC in a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) to create a saturated or near-saturated solution.

-

b. Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks at room temperature.

-

c. As the solvent evaporates, the solution becomes supersaturated, and crystals nucleate and grow. The slow rate is crucial for minimizing defects.[8]

-

d. Harvest well-formed, transparent crystals, typically 0.1-0.3 mm in size.[7]

-

Data Collection Protocol

Rationale: This phase involves irradiating the single crystal with monochromatic X-rays and measuring the resulting diffraction pattern. The geometry and intensity of the diffracted beams contain the information about the arrangement of atoms within the crystal.[9]

-

Step 1: Crystal Mounting. A suitable crystal is selected under a microscope and mounted on a thin glass fiber or a cryo-loop, which is then attached to a goniometer head.[7]

-

Step 2: Data Collection. The goniometer head is placed on the diffractometer. Data collection is often performed at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

-

Step 3: X-ray Source and Detection. The crystal is irradiated with a focused beam of monochromatic X-rays (e.g., from a Molybdenum source).[7] As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray reflections.[10]

Structure Solution and Refinement

Rationale: The raw diffraction data is a reciprocal-space representation of the crystal lattice. Computational methods are required to translate this data into a real-space, three-dimensional model of the electron density, from which atomic positions can be inferred.[10]

-

Step 1: Data Processing. The collected data frames are integrated to determine the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects).

-

Step 2: Structure Solution. The "phase problem" is solved using computational algorithms like "direct methods" to generate an initial electron density map. This map reveals the approximate positions of the atoms.

-

Step 3: Structure Refinement. The initial atomic model is refined using a full-matrix least-squares method. In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the model, resulting in a final, highly accurate crystal structure.

Results: The Crystal Structure of EAPC

The crystallographic data for Ethyl 3-aminopyrazole-4-carboxylate reveals a well-ordered structure defined by a planar pyrazole core and an extensive hydrogen-bonding network.[11]

Tabulated Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₆H₉N₃O₂ |

| Formula Weight | 155.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value from specific CCDC entry |

| b (Å) | Value from specific CCDC entry |

| c (Å) | Value from specific CCDC entry |

| β (°) | Value from specific CCDC entry |

| Volume (ų) | Value from specific CCDC entry |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | Value from specific CCDC entry |

| R-factor (%) | Value from specific CCDC entry |

(Note: Specific unit cell parameters and refinement statistics are deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 631805 and can be accessed for detailed analysis.)[11]

Molecular Geometry

The pyrazole ring is essentially planar, a characteristic feature of aromatic systems. The amino and ethyl carboxylate substituents also lie nearly in the plane of the pyrazole ring. This planarity maximizes π-conjugation across the molecule, influencing its electronic properties and potential for π-stacking interactions in different polymorphic forms or co-crystals. Bond lengths and angles within the pyrazole ring are consistent with those observed in other pyrazole structures, indicating a delocalized π-electron system.[12]

Supramolecular Assembly: The Hydrogen-Bonding Network

The most critical feature of the EAPC crystal structure is its extensive network of intermolecular hydrogen bonds. This network dictates the crystal packing and is the primary force governing the solid-state architecture.[13][14]

-

Amine-Carbonyl Hydrogen Bonds: The amino group (-NH₂) acts as a hydrogen bond donor, forming strong N-H···O bonds with the carbonyl oxygen of the carboxylate group on an adjacent molecule.

-

Pyrazole-Nitrogen Hydrogen Bonds: The pyrazole ring itself participates crucially. The N1-H (pyrrolic nitrogen) is a strong hydrogen bond donor, typically interacting with the N2 (pyridinic nitrogen) of a neighboring molecule, forming robust N-H···N linkages.[12][13]

These interactions create a hydrogen-bonded chain or sheet-like motif. This self-assembly into predictable patterns is a key reason why pyrazoles are considered excellent building blocks in crystal engineering and drug design.[15]

Hydrogen Bonding Interaction Diagram

Caption: Key Hydrogen Bonds in EAPC Crystal Packing.

Implications for Drug Development

The crystal structure of EAPC provides actionable intelligence for medicinal chemists:

-

Predictable Binding Interactions: The well-defined hydrogen bond donor-acceptor pattern allows chemists to design molecules where EAPC acts as a scaffold to achieve specific interactions within a protein's active site. The amino group and pyrazole N-H are reliable donors, while the carbonyl and pyrazole N2 are reliable acceptors.

-

Scaffold for Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other rings (like phenyl or amide groups) to improve properties like metabolic stability or solubility.[1] Knowledge of its precise geometry and hydrogen bonding capacity is essential for successful bioisosteric design.

-

Foundation for Further Synthesis: As a starting material, the functional groups of EAPC can be selectively modified.[16][17] The crystal structure confirms the accessibility of these groups and provides a baseline for understanding the conformational preferences of its derivatives.

Conclusion

The crystal structure of Ethyl 3-aminopyrazole-4-carboxylate is more than a collection of atomic coordinates; it is a blueprint for its chemical behavior in the solid state. Determined through a rigorous process of synthesis, crystallization, and single-crystal X-ray diffraction, the structure is characterized by a planar molecular geometry and a dominant, predictable hydrogen-bonding network. These features are directly responsible for its utility as a privileged scaffold in drug discovery, providing a robust and versatile platform for the rational design of new therapeutic agents.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation | Pharmaceuticals | MDPI [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. soc.chim.it [soc.chim.it]

- 6. arkat-usa.org [arkat-usa.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. indianchemicalsociety.com [indianchemicalsociety.com]

- 11. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

Ethyl 3-aminopyrazole-4-carboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 3-Aminopyrazole-4-Carboxylate

Abstract

Ethyl 3-aminopyrazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique bifunctional nature, featuring a nucleophilic amine and a versatile ester group on a stable pyrazole core, makes it an exceptionally valuable intermediate for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its fundamental properties, a detailed and validated synthesis protocol with mechanistic insights, key analytical characterization data, and a review of its significant applications in research and development, particularly in the creation of novel therapeutic agents.

Core Physicochemical & Structural Properties

Ethyl 3-aminopyrazole-4-carboxylate is a stable, light-yellow crystalline powder at room temperature.[1] Its structure is foundational to its reactivity, providing two key sites for synthetic elaboration: the exocyclic amino group (C3) and the ethyl carboxylate group (C4). The pyrazole ring itself is an aromatic heterocycle, contributing to the thermal stability of the molecule.

Below is a summary of its essential properties, critical for experimental design and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N₃O₂ | [2][3][4] |

| Molecular Weight | 155.15 g/mol | [2][3] |

| CAS Number | 6994-25-8 | [3] |

| Appearance | Light yellow powder/solid | [1] |

| Melting Point | 103 - 107 °C | [1][5] |

| IUPAC Name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | [6] |

| Common Synonyms | 3-Amino-4-carbethoxypyrazole, Ethyl APC | [6] |

Synthesis Protocol: A Validated Approach

The most common and efficient synthesis of Ethyl 3-aminopyrazole-4-carboxylate involves the cyclocondensation reaction between a cyanoacrylate derivative and hydrazine.[3][7] This method is widely adopted due to its high yield and use of readily available starting materials.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.

Caption: Synthesis workflow for Ethyl 3-aminopyrazole-4-carboxylate.

Step-by-Step Experimental Methodology

This protocol is based on a procedure reported to achieve a near-quantitative yield.[3]

Materials:

-

Ethyl (E)-2-cyano-3-ethoxyacrylate (1.0 eq)

-

Hydrazine (1.0 eq)

-

Ethanol (Anhydrous)

-

Ethyl Acetate

-

Water (H₂O)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (e.g., 5 g, 29.5 mmol) in a round-bottom flask, add anhydrous ethanol (50 mL) to dissolve the starting material.

-

Hydrazine Addition: Add hydrazine (e.g., 1.8 mL, 29.5 mmol) dropwise to the solution at room temperature.

-

Scientist's Insight: This addition must be slow and controlled. The reaction is exothermic, and a rapid addition can lead to an uncontrolled temperature increase and potential side reactions. Hydrazine is the key reagent that provides the two nitrogen atoms required to form the pyrazole ring.

-

-

Cyclization via Reflux: After the initial addition, stir the mixture for 10 minutes at room temperature, then heat the reaction to reflux. Maintain the reflux overnight (approx. 12-16 hours) to ensure the cyclization reaction goes to completion.

-

Scientist's Insight: Heating provides the necessary activation energy for the intramolecular cyclization to occur, forming the stable aromatic pyrazole ring. The extended reflux time ensures high conversion.

-

-

Solvent Removal: After cooling the reaction to room temperature, remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Aqueous Workup & Extraction: Resuspend the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (H₂O) and brine. Extract the aqueous layers three times with fresh ethyl acetate to recover any dissolved product.

-

Scientist's Insight: The washing steps are crucial for removing any remaining water-soluble impurities, such as unreacted hydrazine salts.

-

-

Drying and Isolation: Combine all organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under vacuum to yield the final product, Ethyl 3-aminopyrazole-4-carboxylate, as a light-yellow solid.[3]

Analytical Characterization

Verification of the synthesized product is critical. The following data are characteristic of Ethyl 3-aminopyrazole-4-carboxylate.

-

¹H NMR: Proton NMR is essential for structural confirmation. Expected signals include a triplet and quartet corresponding to the ethyl ester group, a singlet for the pyrazole ring proton (H-5), and broad signals for the amine (NH₂) and pyrazole (NH) protons.[8][9]

-

Mass Spectrometry (MS): The compound's mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight of 155.15.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information, showing characteristic absorption bands for N-H stretching (amine and pyrazole NH), C=O stretching (ester), and C=C/C=N stretching within the aromatic ring.[8]

Applications in Research & Drug Development

The utility of Ethyl 3-aminopyrazole-4-carboxylate stems from its role as a versatile synthetic intermediate.[2] Its pyrazole core is a known "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs.

-

Oncology: The aminopyrazole scaffold is a cornerstone in the development of kinase inhibitors. The amino group can be functionalized to form hydrogen bonds within the ATP-binding pocket of various kinases, while the ester provides a handle for further synthetic elaboration to enhance potency and selectivity.[2][10]

-

Anti-inflammatory & Analgesic Agents: Derivatives have shown significant potential as anti-inflammatory and analgesic compounds, forming the basis for novel non-steroidal anti-inflammatory drugs (NSAIDs).[2][11]

-

Agrochemicals: This compound is used to create advanced agrochemicals, contributing to the development of new pesticides and crop protection agents.[2][12]

-

Fused Heterocyclic Systems: The dual functionality of the molecule makes it an ideal precursor for synthesizing fused ring systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][2][3][6]triazines, which are classes of compounds with broad biological activities.[8]

Safety & Handling

As a laboratory chemical, proper handling is mandatory to ensure user safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and causes serious eye irritation (Category 2A).[5][13] It may also cause an allergic skin reaction.[6]

-

GHS Pictograms:

-

GHS07 (Exclamation Mark)[13]

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Use a dust mask or handle in a ventilated hood to avoid inhalation of the powder.[13]

-

Storage: Store in a tightly sealed container in a dry, cool, and dark place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of the material and its container as hazardous waste in accordance with local, state, and federal regulations.[12]

References

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 3-amino-4-pyrazolecarboxylate(6994-25-8) 1H NMR spectrum [chemicalbook.com]

- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chembk.com [chembk.com]

- 13. 3-アミノ-4-カルボエトキシピラゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of Ethyl 3-Aminopyrazole-4-Carboxylate for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Building Block

In the realm of pharmaceutical and agrochemical development, the journey from a promising molecule to a viable product is paved with critical physicochemical challenges. Among these, solubility stands as a primary gatekeeper, dictating a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic or functional efficacy. Ethyl 3-aminopyrazole-4-carboxylate, a pivotal heterocyclic building block, is no exception. Its utility in the synthesis of a new generation of bioactive compounds necessitates a comprehensive understanding of its behavior in various solvent systems.[1] This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the solubility of ethyl 3-aminopyrazole-4-carboxylate, moving beyond mere qualitative statements to a more nuanced, application-oriented perspective. While exhaustive quantitative data remains dispersed in the literature, this document will equip you with the foundational knowledge and practical methodologies to confidently assess and leverage the solubility of this important intermediate.

Physicochemical Profile of Ethyl 3-Aminopyrazole-4-Carboxylate: The Foundation of its Solubility

A molecule's intrinsic properties are the primary determinants of its solubility. For ethyl 3-aminopyrazole-4-carboxylate, its unique structural features govern its interactions with different solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | [1][2][3][4] |

| Molecular Weight | 155.15 g/mol | [2][5] |

| Appearance | White to light yellow crystalline powder | [1][3][4] |

| Melting Point | 102-109 °C | [3] |

| pKa | (Not explicitly found in searches) | |

| LogP | (Not explicitly found in searches) | |

| Hydrogen Bond Donors | 2 (amine and pyrazole N-H) | (Inferred from structure) |

| Hydrogen Bond Acceptors | 4 (two nitrogen atoms, two oxygen atoms) | (Inferred from structure) |

The presence of both hydrogen bond donors (the amino group and the pyrazole N-H) and acceptors (the pyrazole nitrogens and the carbonyl and ether oxygens of the ester group) suggests the potential for complex interactions with protic and aprotic polar solvents. The aromatic pyrazole ring also contributes to potential π-π stacking interactions.

Qualitative Solubility Profile: A Practical Overview

General literature and supplier information provide a qualitative understanding of the solubility of ethyl 3-aminopyrazole-4-carboxylate in common organic solvents.

Known Solvents:

-

Ethanol: The compound is reported to be soluble in ethanol.[6] This is expected, as ethanol is a polar protic solvent capable of hydrogen bonding with the solute.

-

Diethyl Ether: Solubility in ether has been noted.[6] As a less polar solvent than ethanol, this suggests the compound has some nonpolar character.

-

Chloroform: The compound is also cited as being soluble in chloroform.[6]

-

Dimethylformamide (DMF): The use of dilute DMF for recrystallization indicates good solubility in this polar aprotic solvent, particularly at elevated temperatures.

-

Ethyl Acetate: While not explicitly stated as a solvent for dissolution, its use in extractions of reaction mixtures containing the compound implies at least moderate solubility.[7]

Inferred Insolubility:

-

Water: While not definitively stated, the organic-soluble nature of the compound suggests it likely has low solubility in water.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Given the polar functional groups, solubility is expected to be low in nonpolar hydrocarbon solvents.

This qualitative information is a valuable starting point for solvent screening in synthesis, purification, and formulation development.

The "Why": Deconstructing the Factors Governing Solubility

Understanding the theoretical underpinnings of solubility allows for more rational solvent selection. The principle of "like dissolves like" is a fundamental starting point.

The Role of Solvent Polarity

The polarity of a solvent, a measure of its charge distribution, is a key factor.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydrogen atoms on the heteroatoms of ethyl 3-aminopyrazole-4-carboxylate can form hydrogen bonds with the oxygen of the alcohol, while the nitrogen and oxygen atoms of the solute can accept hydrogen bonds from the solvent's hydroxyl group. This strong intermolecular interaction promotes dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have significant dipole moments but lack acidic protons. They can act as hydrogen bond acceptors, interacting favorably with the N-H groups of the pyrazole and amino functionalities.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant charge separation and cannot form strong hydrogen bonds. The energy required to break the crystal lattice of the polar ethyl 3-aminopyrazole-4-carboxylate is not sufficiently compensated by the weak van der Waals forces that would be formed with a nonpolar solvent, leading to poor solubility.

Hydrogen Bonding Capability

As highlighted in the physicochemical profile, ethyl 3-aminopyrazole-4-carboxylate has a significant capacity for hydrogen bonding. This is a primary driver of its solubility in polar protic solvents. The ability of a solvent to disrupt the intermolecular hydrogen bonds within the solid crystal lattice and form new, energetically favorable solute-solvent hydrogen bonds is crucial for dissolution.

Temperature Effects

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice. Increasing the temperature provides this energy, favoring the dissolution process. This principle is exploited during recrystallization, where the compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

Experimental Determination of Quantitative Solubility: A Step-by-Step Protocol

Given the absence of a comprehensive, publicly available quantitative solubility dataset for ethyl 3-aminopyrazole-4-carboxylate, researchers will often need to determine this experimentally. The following is a robust, self-validating protocol for determining the equilibrium solubility of the compound in a given solvent.

Materials and Equipment

-

Ethyl 3-aminopyrazole-4-carboxylate (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Protocol

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of ethyl 3-aminopyrazole-4-carboxylate and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF or a mobile phase component) to prepare a stock solution of known concentration.

-

Perform a series of dilutions to create a set of calibration standards.

-

-

Preparation of Saturated Solutions:

-

To a series of vials, add a measured volume of the test solvent (e.g., 2 mL).

-

Add an excess amount of solid ethyl 3-aminopyrazole-4-carboxylate to each vial to ensure that a saturated solution is formed and some solid remains undissolved.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to determine the time to reach a plateau in concentration.

-

-

Sampling and Dilution:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the equilibrium solubility of ethyl 3-aminopyrazole-4-carboxylate in the test solvent at the specified temperature.

-

Practical Implications for Researchers

A thorough understanding of the solubility of ethyl 3-aminopyrazole-4-carboxylate has direct and significant implications for various research and development activities:

-

Synthetic Chemistry: The choice of reaction solvent is critical. A solvent in which the starting materials are sufficiently soluble at the reaction temperature is necessary for efficient conversion. For purification by recrystallization, a solvent with high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures is ideal.

-

Process Chemistry and Scale-Up: Solubility data is essential for determining appropriate vessel sizes, solvent volumes, and for developing robust crystallization and isolation procedures.

-

Formulation Development: For pharmaceutical applications, the aqueous solubility of a drug substance is a key determinant of its dissolution rate and subsequent bioavailability. While ethyl 3-aminopyrazole-4-carboxylate is an intermediate, the solubility characteristics of its derivatives are of paramount importance. Early-stage solubility assessments can guide the selection of appropriate formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions.

-

Analytical Method Development: Solubility information is crucial for preparing stock solutions for analytical standards and for selecting appropriate diluents in various analytical techniques.

Conclusion and Future Outlook

Ethyl 3-aminopyrazole-4-carboxylate remains a compound of significant interest in the chemical and pharmaceutical sciences. While qualitative solubility data provides a useful starting point, there is a clear need for a more comprehensive, publicly accessible repository of quantitative solubility data in a wide range of solvents and at various temperatures. The experimental protocol detailed in this guide provides a reliable framework for researchers to generate this critical data in their own laboratories. As the applications of this versatile building block continue to expand, a deeper and more quantitative understanding of its solubility will be indispensable for accelerating the development of new and innovative products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A10882.14 [thermofisher.com]

- 4. Ethyl 3-Aminopyrazole-4-carboxylate | 6994-25-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chembk.com [chembk.com]

- 7. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

Stability and storage conditions for Ethyl 3-aminopyrazole-4-carboxylate

An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-aminopyrazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 3-aminopyrazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of modern chemistry. Its unique molecular architecture, featuring an aminopyrazole core with an ethyl carboxylate substituent, makes it an exceptionally versatile intermediate in the synthesis of a wide array of bioactive molecules. This compound serves as a critical starting material in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-cancer drug discovery, as well as in the formulation of advanced agrochemicals.[1] The integrity and purity of this reagent are paramount to the success of these synthetic endeavors. This guide provides a comprehensive technical overview of the factors influencing the stability of Ethyl 3-aminopyrazole-4-carboxylate and outlines field-proven protocols for its optimal storage and handling to ensure its viability for research and development.

Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the first step in establishing appropriate handling and storage protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molecular Weight | 155.15 g/mol | [2] |

| CAS Number | 6994-25-8 | [1][3][4][5] |

| Appearance | White to light yellow or light orange crystalline powder | [1][4][6] |

| Melting Point | 101 - 107 °C | [1][4][5] |

| Solubility | Soluble in various organic solvents like ethanol, ether, and chloroform. | [7] |

Core Stability Profile and Degradation Pathways

The stability of Ethyl 3-aminopyrazole-4-carboxylate is influenced by a combination of its inherent chemical structure and external environmental factors. The pyrazole ring itself is relatively stable due to its aromatic character. However, the presence of the amino and ethyl ester functional groups introduces specific vulnerabilities.

-

Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly in the presence of moisture and under non-neutral pH conditions.[8] This reaction, accelerated by strong acids or bases, would yield 3-aminopyrazole-4-carboxylic acid and ethanol, altering the compound's reactivity and purity. It is noted to be more stable under acidic conditions but can degrade under alkaline conditions.[7]

-

Oxidation: The aminopyrazole core, like other pyrazoline derivatives, can be prone to oxidation.[9] This degradation pathway can be initiated by atmospheric oxygen, trace metal impurities, or aggressive oxidizing agents, often resulting in the formation of colored byproducts (e.g., brownish products).[8][9]

-

Photodegradation: Many heterocyclic compounds, including some pyrazole derivatives, are photosensitive.[8] Prolonged exposure to UV or visible light can provide the energy needed to initiate degradation reactions, leading to impurity formation and loss of potency.

-

Thermal Decomposition: While the compound is a solid with a melting point above 100°C, elevated temperatures can accelerate all degradation pathways. Thermal decomposition under fire conditions may release irritating and toxic gases, such as nitrogen oxides and carbon oxides.[4][5]

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and preserve the compound's chemical integrity, the following storage and handling procedures are mandated.

Summary of Storage Conditions

| Condition | Solid Compound | In-Solution | Rationale |

| Temperature | 0 - 8 °C (Refrigerated) | -80°C (Long-term) | Slows kinetic degradation processes.[1][7][10] |

| Atmosphere | Tightly sealed container; Inert gas (Ar, N₂) for long-term storage | Tightly sealed vial | Protects against moisture (hydrolysis) and oxygen (oxidation).[8][9] |

| Light | Store in amber vials or protect from light (e.g., foil wrap) | Amber vial | Prevents photodegradation.[8][10] |

| Incompatibilities | Segregate from strong oxidizing agents, strong acids, and strong alkalis | N/A | Avoids rapid chemical degradation.[4][5] |

Handling Procedures

As a matter of laboratory safety and to prevent contamination, the following handling guidelines should be observed:

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4] For weighing or transferring powder, a dust mask is recommended.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying the likely degradation products of a drug substance, which helps in developing stability-indicating analytical methods.[11] These studies expose the compound to stress conditions more severe than accelerated stability testing.[11][12]

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting a forced degradation study on Ethyl 3-aminopyrazole-4-carboxylate.

Caption: Workflow for Forced Degradation Study of EAPC.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of Ethyl 3-aminopyrazole-4-carboxylate at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at 60°C for a predetermined time. Cool and neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a predetermined time.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a temperature below its melting point (e.g., 80°C). Periodically withdraw samples, dissolve in the mobile phase, and analyze.

-

Photostability Testing: Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to facilitate the identification and characterization of any degradation products.

This systematic approach ensures that any potential degradation products are generated and can be reliably separated and detected, thereby validating the analytical method's ability to monitor the true stability of Ethyl 3-aminopyrazole-4-carboxylate over time.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6994-25-8|Ethyl 3-amino-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Ethyl 3-Aminopyrazole-4-carboxylate | 6994-25-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Technical Guide to the Reactivity Profile of the Amino Group in Ethyl 3-aminopyrazole-4-carboxylate

Abstract

Ethyl 3-aminopyrazole-4-carboxylate is a pivotal scaffold in contemporary medicinal chemistry and materials science. Its strategic importance is largely dictated by the versatile reactivity of its C3-amino group. This technical guide provides an in-depth exploration of the electronic and steric factors governing the nucleophilicity of this primary amino group. We present a comprehensive analysis of its reactivity profile, covering key transformations such as acylation, alkylation, diazotization, and cyclization reactions. Each section is supported by field-proven experimental protocols, mechanistic insights, and their application in the synthesis of high-value compounds, including precursors to blockbuster drugs like Zaleplon and Allopurinol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Strategic Importance of Ethyl 3-aminopyrazole-4-carboxylate

Ethyl 3-aminopyrazole-4-carboxylate is a substituted pyrazole that has emerged as a cornerstone in the synthesis of a multitude of heterocyclic compounds. Its structure, featuring a primary amino group and an ethyl ester adjacent to each other on a pyrazole core, offers a unique combination of reactive sites. The amino group, in particular, serves as a versatile synthetic handle for molecular elaboration. The strategic positioning of this group allows it to act as a potent nucleophile, enabling a wide array of chemical transformations. This reactivity is fundamental to its role in the construction of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are privileged structures in drug discovery, known to exhibit a broad spectrum of biological activities including hypnotic, anti-inflammatory, and anti-cancer properties.[1] This guide will dissect the underlying principles of the amino group's reactivity and provide practical, validated protocols for its derivatization.

The Heart of Reactivity: Electronic and Steric Profile of the Amino Group

The reactivity of the amino group in ethyl 3-aminopyrazole-4-carboxylate is a finely tuned interplay of electronic and steric effects. Understanding these factors is paramount for predicting and controlling the outcomes of its reactions.

2.1. Nucleophilicity and Basicity

The exocyclic C3-amino group is the most nucleophilic center in the molecule.[2] Its lone pair of electrons is readily available for donation to electrophiles. This enhanced nucleophilicity, when compared to the endocyclic (ring) nitrogen atoms, can be attributed to several factors:

-

Electron Delocalization: The pyrazole ring is an aromatic system. While the ring nitrogen atoms' lone pairs are involved in maintaining this aromaticity, the exocyclic amino group's lone pair has a greater degree of freedom.

-

Inductive and Mesomeric Effects: The amino group acts as a powerful electron-donating group through the mesomeric effect (+M), which increases the electron density on the pyrazole ring. Conversely, the pyrazole ring itself and the adjacent C4-ethoxycarbonyl group exert electron-withdrawing effects (-I), which slightly temper the basicity of the amino group.

This balance results in an amino group that is a potent nucleophile but a relatively weak base, allowing for selective reactions under controlled conditions. The general order of nucleophilicity for the different sites in 5-aminopyrazoles is: 5-NH₂ > 1-NH > 4-CH.[2]

2.2. Tautomerism

It is important to note that 3-aminopyrazole and its derivatives can exist in tautomeric forms. For the parent 3-aminopyrazole, this involves the 1H-pyrazol-3-amine and 1H-pyrazol-5-amine forms, which can interconvert.[3] For ethyl 3-aminopyrazole-4-carboxylate, the predominant tautomer is the 3-amino form, but the potential for tautomerization should be considered in reaction design, especially under basic or acidic conditions.

Key Chemical Transformations of the Amino Group

The versatile reactivity of the amino group makes it a focal point for a variety of synthetic transformations. This section details the most significant reactions, complete with mechanistic rationale and detailed protocols.

N-Alkylation: Controlling Regioselectivity

N-alkylation of the pyrazole core is a critical step in the synthesis of many biologically active molecules, including kinase inhibitors. A significant challenge is controlling the regioselectivity between the endocyclic (N1) and exocyclic (C3-NH₂) positions. However, the inherent higher nucleophilicity of the exocyclic amino group can be exploited, or reaction conditions can be tuned to favor alkylation at the desired ring nitrogen.

References

- 1. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 3. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]

Methodological & Application

The Versatile Scaffold: Ethyl 3-Aminopyrazole-4-carboxylate in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Aminopyrazole Core